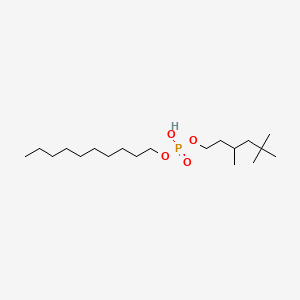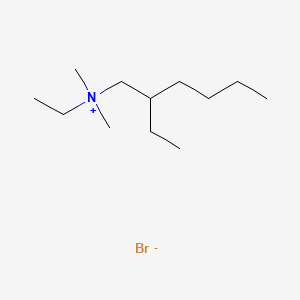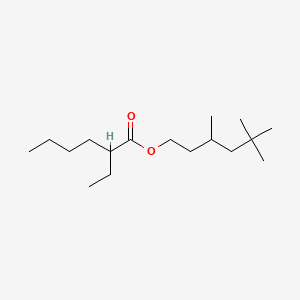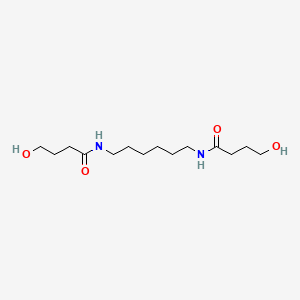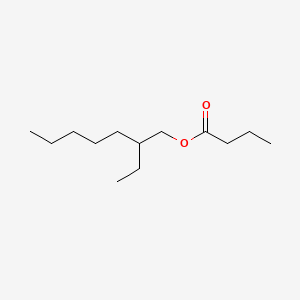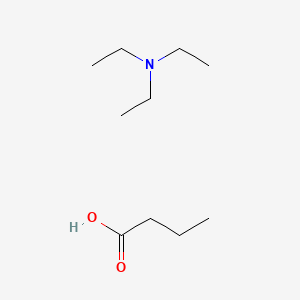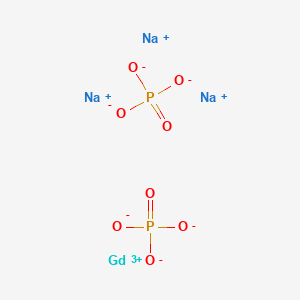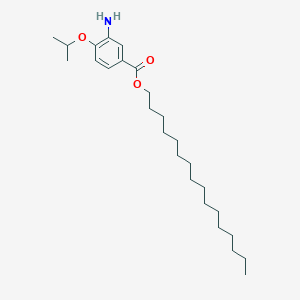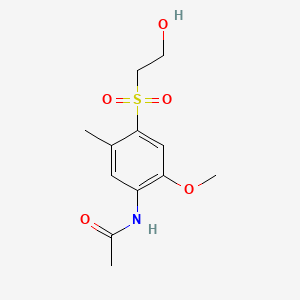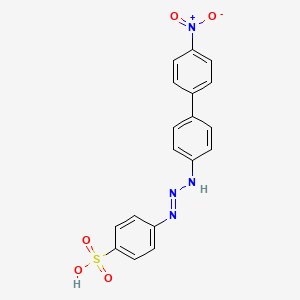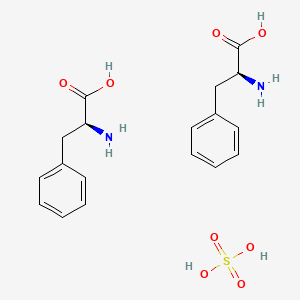
Pentapropylene glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentapropylene glycol is a chemical compound with the molecular formula C15H32O6 and a molecular weight of 308.4110 g/mol . It is a type of glycol, which is a class of alcohols containing two hydroxyl groups. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Pentapropylene glycol can be synthesized through several methods. One common synthetic route involves the polymerization of propylene oxide in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the polymerization process. Industrial production methods often employ continuous reactors to ensure a consistent and high-yield production of this compound .
Chemical Reactions Analysis
Pentapropylene glycol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can transform this compound into simpler alcohols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or carboxylic acids, while reduction produces simpler alcohols .
Scientific Research Applications
Pentapropylene glycol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a reagent in various chemical reactions and processes.
Biology: this compound is employed in biological studies as a stabilizer for enzymes and other proteins.
Medicine: In the pharmaceutical industry, it is used as an excipient in drug formulations to enhance the solubility and stability of active ingredients.
Industry: This compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of pentapropylene glycol involves its interaction with various molecular targets and pathways. As a glycol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can stabilize proteins and enzymes by forming hydrogen bonds with their amino acid residues .
Comparison with Similar Compounds
Pentapropylene glycol is similar to other glycols, such as:
Ethylene glycol (C2H6O2): A simpler glycol with two hydroxyl groups, commonly used as an antifreeze agent.
Propylene glycol (C3H8O2): Another glycol with three carbon atoms, widely used in food, cosmetics, and pharmaceuticals.
Dipropylene glycol (C6H14O3): A glycol with two propylene glycol units, used in fragrances and personal care products.
Compared to these compounds, this compound has a higher molecular weight and more hydroxyl groups, making it more versatile in various applications .
Properties
CAS No. |
21482-12-2 |
|---|---|
Molecular Formula |
C15H32O6 |
Molecular Weight |
308.41 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C15H32O6/c1-11(17)7-18-13(3)9-20-15(5)10-21-14(4)8-19-12(2)6-16/h11-17H,6-10H2,1-5H3 |
InChI Key |
AQRQHYITOOVBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)OCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


